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Compound of Interest

Compound Name: Lithium acetate dihydrate

Cat. No.: B1632311

Technical Support Center: Optimizing Yeast
Transformation

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) to help researchers, scientists, and drug development professionals optimize
polyethylene glycol (PEG) concentration for efficient yeast transformation.

Frequently Asked Questions (FAQSs)

Q1: What is the role of PEG in yeast transformation?

Al: Polyethylene glycol (PEG) is a critical reagent in chemical-based yeast transformation
protocols, such as the Lithium Acetate (LiAc)/Single-Strand Carrier DNA (ss-DNA)/PEG
method.[1][2] It acts as a crowding agent, which promotes the association of the plasmid DNA
with the yeast cell surface.[1][3] It is also thought to destabilize the cell membrane, facilitating
the uptake of DNA into the cell.[1][3]

Q2: What is the optimal concentration of PEG for yeast transformation?

A2: The optimal final concentration of PEG 3350 in the transformation reaction is typically
between 25% and 35% (w/v). However, the best results are often produced when the final
concentration is maintained between 10-15%.[1] It is important to note that exceeding the
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optimal concentration can lead to a decrease in transformation efficiency.[2] The exact optimal
concentration can be strain-dependent and may require empirical determination.

Q3: Can the molecular weight of PEG affect transformation efficiency?

A3: Yes, the molecular weight of PEG can influence transformation efficiency. The most
commonly used and cited PEG for yeast transformation is PEG 3350 or PEG 4000.[3][4] It is
crucial to use the specified molecular weight as it has been empirically determined to be
effective.

Q4: How should | prepare and store my PEG solution?

A4: A common stock solution is 50% (w/v) PEG. To prepare this, slowly dissolve 50g of PEG
3350 into 35ml of deionized water with stirring, then adjust the final volume to 100ml.[5] It's
important to ensure the PEG is completely dissolved. The solution can be filter-sterilized and
stored at room temperature for several months.[5] To prevent changes in concentration due to
evaporation, which can severely diminish transformation efficiency, store the solution in tightly
sealed containers and consider making smaller batches.[6][7]

Q5: Can other reagents enhance PEG-mediated transformation?

A5: Yes, several reagents can be used in conjunction with PEG to improve transformation
efficiency. Dimethyl sulfoxide (DMSO) can be added to a final concentration of 5-10% to further
increase cell permeability.[1][8] Additionally, treating cells with dithiothreitol (DTT) prior to
transformation can significantly boost efficiency by permeabilizing the yeast cell wall.[3]

Troubleshooting Guide
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Issue

Possible Cause Recommended Solution

Low or no transformants

Recalculate the volumes of
your transformation mix to
ensure the final PEG
concentration is within the
Incorrect final PEG optimal range (typically 25-
concentration. 35%). Prepare fresh PEG
solution if you suspect
evaporation has altered the

concentration of your stock.[6]

[7]

Old or improperly stored PEG

solution.

Prepare a fresh 50% PEG
stock solution. Ensure it is
well-mixed and stored in a
tightly sealed container to

prevent evaporation.[6][7]

Suboptimal cell health.

Use actively growing cells in
the mid-log phase (OD600 of
0.6-1.0) for transformation.[1]
[9] Stationary phase cells have
significantly lower

transformation efficiency.[6]

High variability in

transformation efficiency

Before adding it to the cells,

ensure the PEG-containing
Incomplete mixing of the PEG transformation mix is
solution. homogenous. This is

particularly important as PEG

solutions are viscous.[10]
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Inconsistent heat shock.

Ensure the heat shock is
performed at the correct
temperature (typically 42°C)
and for the recommended
duration (15-45 minutes).[1][6]
Use a water bath for uniform

temperature distribution.

Cell death after transformation

PEG solution is not iso-

osmotic.

While PEG itself can be
stressful to cells, ensuring the
overall transformation and
recovery buffers are
osmotically stable can improve
viability. The addition of
sorbitol as an osmoprotectant
during and after heat shock
has been shown to increase
transformation efficiency by up
to tenfold.[11][12][13]

Experimental Protocols
High-Efficiency Yeast Transformation Protocol (LiAc/ss-

DNA/PEG)

This protocol is adapted from standard methods and is suitable for most Saccharomyces

cerevisiae strains.

Materials:

Yeast strain

YPD medium

Sterile deionized water

(pH 7.5), 1 mM EDTA (pH 8.0)

Transformation Buffer (sterile): 40% PEG 3350, 100 mM Lithium Acetate, 10 mM Tris-HCI
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Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

Plasmid DNA

DMSO (optional)

Selective agar plates

Procedure:

e Cell Preparation:

o Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

o The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of
~0.2 and grow to mid-log phase (OD600 of 0.6-1.0).[9][14]

o Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
o Wash the cell pellet with 25 mL of sterile water and centrifuge again.

o Resuspend the cells in 1 mL of 100 mM LiAc and incubate for 15 minutes at room
temperature.

o

Pellet the cells and discard the supernatant.
e Transformation:
o To the competent cell pellet, add the following in order:
= 240 pL of 50% PEG 3350
= 36 puL of 1 M LiAc

» 10 pL of 10 mg/mL single-stranded carrier DNA (boiled for 5 minutes and immediately
cooled on ice before use)

» 1-5 pL of plasmid DNA (100-500 ng)
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= Make up the final volume to 350 pL with sterile water.

[¢]

Vortex the mixture thoroughly to resuspend the cells completely.

[e]

(Optional) Add 35 pL of DMSO to the mixture and mix gently.

o

Incubate at 30°C for 30 minutes with shaking.

[¢]

Heat shock the cells at 42°C for 15-25 minutes.[1]

e Plating:

[¢]

Pellet the cells by centrifugation at 3,000 x g for 3 minutes.

o

Remove the supernatant and resuspend the cell pellet in 500 pL of sterile water or 1X TE
buffer.

[¢]

Plate 100-200 pL of the cell suspension onto selective agar plates.

[e]

Incubate the plates at 30°C for 2-4 days until transformants appear.
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Caption: Workflow for the LiAc/ss-DNA/PEG yeast transformation method.

Troubleshooting Logic for Low Transformation
Efficiency
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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